1-Iodo-3-(trifluoromethyl)cyclobutane

Negishi coupling organozinc reagents Csp³–Csp² cross-coupling

1-Iodo-3-(trifluoromethyl)cyclobutane (CAS 2731009-55-3; C₅H₆F₃I; MW 250.00 g/mol) is a 1,3-disubstituted cyclobutane building block bearing both an iodine atom and a trifluoromethyl group on the four-membered ring. Supplied as a mixture of diastereomers, it occupies a strategic position in the CF₃-cyclobutane chemical space—a scaffold recently validated as a unique tert-butyl group bioisostere with demonstrable advantages in metabolic stability and lipophilicity modulation.

Molecular Formula C5H6F3I
Molecular Weight 250.00 g/mol
Cat. No. B13621759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3-(trifluoromethyl)cyclobutane
Molecular FormulaC5H6F3I
Molecular Weight250.00 g/mol
Structural Identifiers
SMILESC1C(CC1I)C(F)(F)F
InChIInChI=1S/C5H6F3I/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2H2
InChIKeyQJIWUYXPNJYABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-3-(trifluoromethyl)cyclobutane – Sourcing the Iodo-Functionalized CF₃-Cyclobutane Building Block for Cross-Coupling and Bioisostere Programs


1-Iodo-3-(trifluoromethyl)cyclobutane (CAS 2731009-55-3; C₅H₆F₃I; MW 250.00 g/mol) is a 1,3-disubstituted cyclobutane building block bearing both an iodine atom and a trifluoromethyl group on the four-membered ring [1]. Supplied as a mixture of diastereomers, it occupies a strategic position in the CF₃-cyclobutane chemical space—a scaffold recently validated as a unique tert-butyl group bioisostere with demonstrable advantages in metabolic stability and lipophilicity modulation [2]. The iodine substituent enables downstream metal-catalyzed cross-coupling transformations (Negishi, Suzuki, Kumada) that its bromo and chloro analogs support with substantially lower efficiency, making this compound the preferred entry point for constructing 1,3-substituted cyclobutyl-containing medicinal chemistry libraries.

Iodo handle enables Negishi/Suzuki cross-coupling
CF₃-cyclobutane as tert-butyl bioisostere scaffold
Diastereomeric mixture for stereochemical exploration

Why 1-Iodo-3-(trifluoromethyl)cyclobutane Cannot Be Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs in Cross-Coupling Workflows


Generic substitution of 1-iodo-3-(trifluoromethyl)cyclobutane with its bromo analog (1-bromo-3-(trifluoromethyl)cyclobutane, CAS 2247103-30-4) or chloro analog is not chemically equivalent: the carbon–iodine bond undergoes oxidative addition to transition-metal catalysts substantially faster than C–Br or C–Cl bonds, a difference that is amplified in the sterically congested cyclobutane environment [1]. Furthermore, the CF₃-cyclobutane scaffold itself is not interchangeable with CF₃-cyclopropane or tert-butyl isosteres—each exhibits distinct steric volume (171 ų vs. 155 ų vs. 150 ų, respectively), Hammett electronic parameters, lipophilicity shifts, and metabolic stability profiles that directly impact bioactivity outcomes [2]. Selecting the iodo congener over alternative halogenated cyclobutanes or alternative bioisosteres is therefore a decision with quantifiable consequences for reaction conversion, downstream coupling yields, and pharmacological properties.

Iodo reactivity gap
Bromo/chloro analogs may exhibit substantially lower oxidative addition rates, compromising cross-coupling conversion.
Scaffold mismatch
CF₃-cyclopropane or tert-butyl isosteres differ in steric volume, electronic parameters, and metabolic stability profiles.
Context-dependent metabolism
CF₃-cyclobutane metabolic effects vary by compound; blanket substitution may not replicate reported microsomal trends.

Quantitative Differentiation Evidence for 1-Iodo-3-(trifluoromethyl)cyclobutane vs. Comparator Compounds


Zinc Insertion Reactivity: Iodo vs. Bromo Cyclobutane Carbonitrile Under Batch Conditions

In a direct head-to-head comparison, 3-iodocyclobutane carbonitrile (1a) achieved 100% conversion to the corresponding organozinc reagent using commercially available Rieke zinc at 25°C within 20 minutes. Under identical conditions, the corresponding 3-bromocyclobutane carbonitrile (1a′) reached only 56% conversion, representing a 44-percentage-point advantage for the iodo derivative [1]. This difference is attributed to the lower bond dissociation energy of the C–I bond facilitating oxidative addition into activated zinc, a prerequisite for subsequent Negishi cross-coupling with halo-heteroaromatics.

Zinc Insertion Batch
Head-to-head
Iodo: 100% conversion (20 min)
Bromo: 56% conversion
Full vs partial conversion supports synthetic viability
Rieke Zn, 25°C, THF; Org. Lett. 2018
Negishi coupling organozinc reagents Csp³–Csp² cross-coupling

Continuous Flow Zinc Insertion: Iodo vs. Bromo Cyclobutane Under Automated Conditions

When evaluated under continuous flow conditions (HCl-activated zinc, 120°C, 6 min residence time), the 3-iodocyclobutane carbonitrile derivative achieved 100% conversion to the organozinc species, enabling seamless integration into an automated multistep Negishi coupling sequence using a SiliaCat DPP-Pd column at 60°C [1]. In stark contrast, the bromo analog (1a′) showed only 5% conversion under the same flow protocol (Table 1, entries 8–9), effectively precluding its use in automated library synthesis. The iodo derivative thus uniquely enables the multistep continuous flow process that combines zinc insertion and Negishi coupling without intermediate handling of the air-sensitive organozinc reagent.

Zinc Insertion Flow
Head-to-head
Iodo: 100% conversion (6 min)
Bromo: 5% conversion
Iodo enables flow automation; bromo is synthetically unusable
HCl-activated Zn, 120°C, 8 bar; Org. Lett. 2018
flow chemistry automated library synthesis organozinc generation

Metabolic Stability: CF₃-Cyclobutane vs. tert-Butyl Group in Model Compounds and Drugs

Replacement of the tert-butyl group with the CF₃-cyclobutane scaffold in model compound 40 reduced intrinsic clearance (CLint) in human liver microsomes from 12 to 1 μL min⁻¹ mg⁻¹—a 12-fold improvement in metabolic stability [1]. In the antifungal drug Butenafine, the same isosteric replacement improved CLint from 30 to 21 μL min⁻¹ mg⁻¹ (30% reduction in clearance). Conversely, in Tebutam (a herbicide), CLint increased from 57 to 107 μL min⁻¹ mg⁻¹ upon CF₃-cyclobutane incorporation, demonstrating that the metabolic effect is context-dependent and must be evaluated case by case [1]. This evidence positions 1-iodo-3-(trifluoromethyl)cyclobutane as the key synthetic entry point for installing the CF₃-cyclobutane fragment into lead compounds for metabolic stability optimization.

Metabolic Stability (HLM)
Class-level
CF₃-cBu: CLint 1 (Model 40), 21 (Butenafine), 107 (Tebutam) µL/min/mg
tBu: CLint 12, 30, 57 µL/min/mg
Context-dependent shift in intrinsic clearance
Human liver microsomes; JACS Au 2024
metabolic stability human liver microsomes tert-butyl bioisostere ADME optimization

Hammett Electronic Parameters: CF₃-Cyclobutane vs. CF₃-Cyclopropane as Bioisosteres

The electron-withdrawing character of the CF₃-cyclobutane group was experimentally determined via ¹⁹F NMR chemical shift analysis of meta- and para-substituted fluorobenzenes, yielding Hammett σm ≈ 0.04 and σp ≈ 0.02 [1]. These values place CF₃-cyclobutane close to the CH₂OH group (σm ≈ 0.00, σp ≈ 0.00) and substantially weaker than both the CF₃-cyclopropane analog (σm ≈ 0.08, σp ≈ 0.08) and the CH₂F group (σm ≈ 0.12, σp ≈ 0.11). The near-electroneutral character of CF₃-cyclobutane—approximately half the inductive effect of CF₃-cyclopropane—means it perturbs the electronic environment of attached pharmacophores less, preserving intrinsic binding interactions while still delivering the steric and lipophilic benefits of a fluorinated ring system.

Hammett Constants
Head-to-head
CF₃-cBu: σm 0.04, σp 0.02
CF₃-cPr: σm 0.08, σp 0.08
~50% weaker electron-withdrawing effect than cyclopropane
¹⁹F NMR; near-electroneutral substituent
Hammett constants electronic effects bioisostere design substituent parameters

Functional Bioactivity Retention: CF₃-Cyclobutane vs. CF₃-Cyclopropane in Buclizine Analogues

In a biologically decisive comparison, replacement of the tert-butyl group in Buclizine with CF₃-cyclobutane (analog 44) preserved micromolar anticancer activity (IC₅₀ = 102 μM in the MCF-7 resazurin reduction assay), whereas the CF₃-cyclopropane analog (43) was completely inactive [1]. In a lipid droplet formation assay—a marker of cell differentiation—the CF₃-cyclobutane analog 44 showed the earliest onset of activity (EC₅₀ = 15 μM), outperforming both the parent Buclizine (EC₅₀ = 19 μM) and the CF₃-cyclopropane analog 43 (EC₅₀ = 21 μM). Parent Buclizine itself showed IC₅₀ = 31 μM. This case demonstrates that CF₃-cyclobutane can rescue bioactivity where CF₃-cyclopropane fails, making it a superior bioisostere choice for this chemotype.

Buclizine Cell-Model
Head-to-head
CF₃-cBu: IC₅₀ 102 µM, EC₅₀ 15 µM
CF₃-cPr: IC₅₀ inactive, EC₅₀ 21 µM
Active vs inactive cell-model endpoint context
MCF-7, resazurin/LD; JACS Au 2024
bioisostere Buclizine anticancer activity MCF-7 cell line phenotypic screening

Steric Volume: CF₃-Cyclobutane Positioned Between tert-Butyl and CF₃-Cyclopropane

Computationally determined steric volumes for benzene-substituted derivatives rank the substituents as: tert-butyl (150 ų) < CF₃-cyclopropane (155 ų) < CF₃-cyclobutane (171 ų) [1]. The CF₃-cyclobutane group is approximately 14% larger than tert-butyl and 10% larger than CF₃-cyclopropane. Complementing this, X-ray crystallographic analysis of eight CF₃-cyclobutane-containing compounds revealed that the trifluoromethyl substituent adopts the axial position in seven of eight structures, with a near-flattened cyclobutane ring (puckering angle γ = 158–175°) and dihedral angles |φ| = 83–100°, indicating perpendicular alignment of aromatic and CF₃ substituents [1]. This predictable conformational preference allows rational design of ligand–target interactions.

Steric Volume
Head-to-head
CF₃-cBu-Ph: 171 ų
tBu-Ph: 150 ų; CF₃-cPr-Ph: 155 ų
Intermediate steric bulk for binding pocket fit
Axial CF₃, near-flat ring; JACS Au 2024
steric volume substituent size bioisostere design X-ray crystallography

Procurement-Relevant Application Scenarios for 1-Iodo-3-(trifluoromethyl)cyclobutane


Automated Parallel Library Synthesis of 1,3-Disubstituted Cyclobutyl Drug Candidates via Continuous Flow Negishi Coupling

The 100% zinc insertion conversion achieved by iodo-functionalized cyclobutanes under continuous flow conditions (120°C, 6 min) [1] uniquely enables automated, multistep Negishi coupling workflows using immobilized Pd catalysts (SiliaCat DPP-Pd). Procurement of 1-iodo-3-(trifluoromethyl)cyclobutane—rather than its bromo analog, which shows only 5% flow conversion—is essential for medicinal chemistry groups building 1,3-substituted cyclobutyl screening libraries on automated synthesis platforms. The compound serves as the direct zinc insertion precursor for generating diverse heteroaromatic-coupled CF₃-cyclobutane products, a scaffold validated in Novartis TRPV1 antagonist programs (US 2022/0324811) [2].

Metabolic Stability Optimization via tert-Butyl-to-CF₃-Cyclobutane Bioisostere Replacement in Lead Compounds

For leads suffering from rapid microsomal clearance mediated by tert-butyl group oxidation, 1-iodo-3-(trifluoromethyl)cyclobutane provides the synthetic entry point to install the CF₃-cyclobutane fragment—demonstrated to reduce intrinsic clearance by up to 12-fold (CLint from 12 to 1 μL min⁻¹ mg⁻¹) in model systems [3]. The compound's iodine handle enables late-stage functionalization onto heteroaromatic cores after zinc insertion, allowing metabolic stability optimization without de novo synthesis of the entire molecule. The context-dependent nature of the metabolic effect (observed improvements in Butenafine and model 40, but not in Tebutam) means that procurement of the iodo building block for parallel analog synthesis is the most efficient strategy for triaging this bioisostere across multiple chemotypes.

Diastereomer-Controlled Synthesis of Conformationally Restricted γ-Amino Acid and γ-Hydroxy Acid Analogues

The 1,3-disubstitution pattern of 1-iodo-3-(trifluoromethyl)cyclobutane, supplied as a diastereomeric mixture, provides access to both cis- and trans-configured CF₃-substituted cyclobutane building blocks. The Demchuk/Grygorenko group has established scalable resolutions and stereoselective syntheses of all 12 cis- and trans-1,3-disubstituted CF₃-cyclobutane amines and carboxylic acids, with pKa and LogP values characterized for drug discovery applications [4]. The iodo derivative can be elaborated to conformationally restricted analogs of γ-aminobutyric acid (GABA) and γ-hydroxybutyric acid (GHB)—important neurotransmitter scaffolds—as single (1s,3s)-diastereomers when starting from the appropriate stereochemically resolved precursor, with the CF₃ group providing good diastereoselectivity in reductions due to its steric bulk [3].

Scaffold-Hopping from CF₃-Cyclopropane to CF₃-Cyclobutane in Bioactive Compound Series

When CF₃-cyclopropane-containing leads show insufficient bioactivity or unfavorable electronic properties, the CF₃-cyclobutane scaffold represents a quantifiably differentiated scaffold-hop. As demonstrated in the Buclizine case study—where CF₃-cyclopropane analog 43 was completely inactive (IC₅₀ undefined) while CF₃-cyclobutane analog 44 retained micromolar activity (IC₅₀ = 102 μM) with superior differentiation marker induction (EC₅₀ = 15 μM vs. 21 μM) [3]—the procurement of 1-iodo-3-(trifluoromethyl)cyclobutane enables systematic exploration of this scaffold-hop. The compound's iodine handle supports modular coupling to diverse (hetero)aromatic partners via zinc insertion/Negishi coupling [1], allowing rapid construction of focused analog libraries to evaluate the cyclopropane-to-cyclobutane transition across entire lead series.

Application
Selection Property
Validation Focus
Automated flow Negishi library synthesis
Iodo-mediated zinc insertion reactivity
Flow conversion and coupling yield
Metabolic stability lead optimization
tBu-to-CF₃-cBu metabolic shift context
Human liver microsome CLint comparison
Diastereomer-controlled constrained amino/hydroxy acid synthesis
1,3-disubstituted cyclobutane stereochemistry
Cis/trans resolution and physicochemical properties
CF₃-cyclopropane to CF₃-cyclobutane scaffold-hopping
Steric/electronic scaffold differentiation
Cell-model endpoint comparison
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